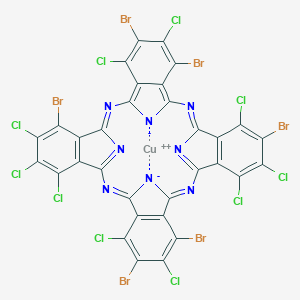
Fastogen Green Y
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Fastogen Green Y: is a copper-phthalocyanine pigment known for its vibrant yellowish-green color. It is widely used in various industrial applications, including printing inks, paints, and coatings. The chemical formula for C.I. Pigment Green 36 is C32Br6Cl10CuN8 , and it is characterized by its high stability and excellent coloristic properties .
準備方法
Synthetic Routes and Reaction Conditions: Fastogen Green Y is synthesized through the exhaustive halogenation of crude copper-phthalocyanine blue with chlorine or bromine, or a mixture of both. The synthesis is typically carried out at elevated temperatures in a suitable solvent, commonly a molten aluminum chloride and sodium chloride eutectic mixture .
Industrial Production Methods: The industrial production of this compound involves the direct halogenation process mentioned above. The pigment is then subjected to various finishing processes, including grinding and surface treatment, to enhance its dispersibility and application properties .
化学反応の分析
Types of Reactions: Fastogen Green Y undergoes several types of chemical reactions, including:
Oxidation: The pigment is generally stable and does not readily undergo oxidation.
Reduction: It is incompatible with reducing agents and does not typically undergo reduction reactions.
Substitution: The pigment can participate in substitution reactions, particularly halogen exchange reactions.
Common Reagents and Conditions:
Oxidizing Agents: The pigment is stable and does not react with common oxidizing agents.
Reducing Agents: It is incompatible with reducing agents and may decompose under such conditions.
Substitution Reactions: Halogen exchange reactions can occur under specific conditions, using reagents like chlorine or bromine.
Major Products Formed: The primary product formed from these reactions is the halogenated copper-phthalocyanine pigment itself, with variations in the halogen content depending on the specific reaction conditions .
科学的研究の応用
Fastogen Green Y has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in various chemical studies and as a reference material for colorimetric analysis.
Biology: Employed in biological staining techniques and as a marker in various biological assays.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the production of high-performance coatings, plastics, and printing inks due to its excellent stability and color properties
作用機序
The mechanism by which Fastogen Green Y exerts its effects is primarily through its interaction with light. The pigment absorbs light in the visible spectrum, resulting in its characteristic yellowish-green color. The molecular structure of the pigment, with its extensive conjugated system, allows for efficient light absorption and stability .
類似化合物との比較
C.I. Pigment Green 7: A bluish-green pigment where the copper-phthalocyanine molecule is fully chlorinated.
C.I. Pigment Green 38: Another green pigment with a different halogenation pattern.
Uniqueness: Fastogen Green Y is unique due to its specific halogenation pattern, incorporating both bromine and chlorine atoms. This results in a distinct yellowish-green hue and excellent stability, making it highly desirable for various industrial applications .
生物活性
Fastogen Green Y is a synthetic organic pigment developed by DIC Corporation, primarily used in various applications such as inks, coatings, and plastics. Understanding its biological activity is crucial for assessing its safety and potential health effects. This article reviews the available literature on this compound, focusing on its biological properties, toxicity studies, and case studies.
Chemical Structure and Properties
This compound is characterized by a complex molecular structure that includes multiple halogen substituents. The chemical formula can be represented as follows:
This structure contributes to its vibrant color properties but also raises concerns regarding its environmental persistence and potential toxicity.
Toxicological Studies
Environmental Impact
This compound has been evaluated for its environmental persistence and bioaccumulation potential. Studies indicate that while it is stable under various environmental conditions, it does not significantly bioaccumulate in aquatic organisms, which is a positive attribute for its use in environmentally sensitive applications .
Case Study 1: Use in Food Packaging
This compound has been approved for use in food packaging materials due to its low toxicity profile. A comprehensive evaluation by regulatory bodies confirmed that the pigment does not migrate into food products at levels that would pose a health risk . This approval underscores its safety for consumer products.
Case Study 2: Application in Coatings
In industrial applications, this compound has been utilized in coatings where durability and colorfastness are critical. A study assessing the performance of this compound-based coatings found that they exhibit excellent resistance to UV degradation and chemical exposure, making them suitable for outdoor applications without significant health risks to workers handling these materials .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
特性
CAS番号 |
14302-13-7 |
|---|---|
分子式 |
C32Br6Cl10CuN8 |
分子量 |
1393.9 g/mol |
IUPAC名 |
copper;5,7,14,24,26,34-hexabromo-6,8,15,16,17,23,25,32,33,35-decachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32Br6Cl10N8.Cu/c33-9-1-4(15(39)12(36)20(9)44)28-49-25(1)53-31-7-8(18(42)23(47)14(38)17(7)41)32(56-31)54-26-2-5(16(40)13(37)21(45)10(2)34)29(50-26)55-30-6-3(27(51-28)52-30)11(35)22(46)24(48)19(6)43;/q-2;+2 |
InChIキー |
JRJLLXQDXANQEC-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1Cl)Br)Cl)Br)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Br)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Br)Cl)Br)Cl)C9=C4C(=C(C(=C9Cl)Br)Cl)Cl.[Cu+2] |
正規SMILES |
C12=C(C(=C(C(=C1Cl)Br)Cl)Br)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Br)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Br)Cl)Br)Cl)C9=C4C(=C(C(=C9Cl)Br)Cl)Cl.[Cu+2] |
Key on ui other cas no. |
14302-13-7 |
物理的記述 |
C.i. pigment green 36 is an odorless green-yellowish to green powder. pH 7.0-9.0. (NTP, 1992) DryPowder, WetSolid; OtherSolid, Liquid |
溶解性 |
less than 0.1 mg/mL at 64° F (NTP, 1992) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















